Vinbarbital

Pharmacokinetics Barbiturate classification Elimination half-life

Vinbarbital (CAS 75016-38-5), also known as vinylbital, is a barbituric acid derivative classified as an intermediate-acting sedative-hypnotic barbiturate. Its molecular formula is C11H16N2O3 with a molecular weight of 224.26 g/mol, and it carries the ATC code N05CA09.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 75016-38-5
Cat. No. B10784607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinbarbital
CAS75016-38-5
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCC=C(C)C1(C(=O)NC(=O)NC1=O)CC
InChIInChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+
InChIKeyRAFOHKSPUDGZPR-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinbarbital CAS 75016-38-5: Intermediate-Acting Barbiturate with Defined Human Pharmacokinetics for Sedative-Hypnotic Research Applications


Vinbarbital (CAS 75016-38-5), also known as vinylbital, is a barbituric acid derivative classified as an intermediate-acting sedative-hypnotic barbiturate [1]. Its molecular formula is C11H16N2O3 with a molecular weight of 224.26 g/mol, and it carries the ATC code N05CA09 [2]. First developed by Sharp and Dohme in 1939, vinbarbital was historically employed for obstetric amnesia, analgesia, and anesthesia under the trade name Delvinal sodium [3]. While its clinical use is now obsolete in most jurisdictions, vinbarbital remains a valuable reference compound for comparative pharmacological studies, forensic toxicology method development, and analytical chemistry applications due to its well-characterized human pharmacokinetic profile and distinct retention properties in gas chromatography [4].

Why Vinbarbital CAS 75016-38-5 Cannot Be Replaced with Pentobarbital, Secobarbital, or Phenobarbital for Targeted Research Studies


Barbiturates are not functionally interchangeable despite their shared GABAergic mechanism. The clinical and analytical behavior of each congener is governed by its specific substitution pattern, which dictates lipid solubility, metabolic fate, and elimination kinetics [1]. Vinbarbital's unique 5-ethyl and 5-(1-methyl-1-butenyl) substituents confer a distinct pharmacokinetic signature: a mean elimination half-life of approximately 23.5 hours that falls between short-acting agents (e.g., secobarbital, 15-40 hours) and long-acting agents (e.g., phenobarbital, 80-120 hours) [2]. This intermediate profile determines its duration of action, tissue distribution, and the time course of enzyme induction. Furthermore, vinbarbital exhibits a notably high rectal bioavailability (approximately 93% relative to oral administration), a property that may differ substantially among barbiturates and is critical when rectal formulations are under investigation [3]. Substituting vinbarbital with a structurally similar barbiturate without accounting for these quantitative pharmacokinetic differences will confound experimental outcomes in pharmacology, toxicology, and bioanalytical method validation.

Vinbarbital CAS 75016-38-5: Quantifiable Differentiation Evidence Versus Comparator Barbiturates


Elimination Half-Life of Vinbarbital (23.5 h) Defines Intermediate Pharmacokinetic Profile Distinct from Secobarbital and Phenobarbital

Vinbarbital (vinylbital) exhibits a mean elimination half-life of 23.5 hours following oral administration in humans [1]. In comparison, secobarbital (a short-acting barbiturate) has an elimination half-life range of 15-40 hours, while phenobarbital (a long-acting barbiturate) has a half-life of 80-120 hours [2]. Vinbarbital's half-life is therefore positioned at the higher end of the short-acting range and the lower end of the intermediate-acting range, distinguishing it from both shorter-duration and markedly longer-duration alternatives. The WHO Expert Committee on Drug Dependence classifies vinylbital as an intermediate-acting sedative-hypnotic barbiturate with a profile similar to pentobarbital [3].

Pharmacokinetics Barbiturate classification Elimination half-life

High Rectal Bioavailability of Vinbarbital (93%) Supports Reliable Non-Oral Administration in Preclinical Models

Vinbarbital demonstrates an average relative bioavailability of approximately 93% for rectal suppository administration compared to oral tablet administration in human volunteers [1]. The absorption rate differs by route: the mean absorption half-life was 0.24 hours for tablets and 0.64 hours for suppositories, while the lag time was shorter for suppositories [1]. The elimination half-life was consistent across routes (mean 23.5 h oral vs. 23.8 h rectal) [1]. Rectal bioavailability data for comparator barbiturates varies: rectal phenobarbital sodium solution shows approximately 90% bioavailability relative to parenteral administration [2], but direct cross-study comparisons are limited.

Bioavailability Rectal administration Formulation development

Absence of Metabolic Self-Induction with Vinbarbital Enables Stable Repeated-Dose Experimental Designs

Preliminary experiments of repetitive vinylbital administration in human volunteers showed that self-induction of metabolism did not occur [1]. This contrasts with the established property of many barbiturates, including phenobarbital and pentobarbital, which are known to induce hepatic microsomal enzymes (particularly CYP450 isoforms) upon repeated administration [2]. The WHO Expert Committee notes that vinylbital, like other barbiturates, stimulates the production of hepatic microsomal enzymes [3], but the experimental observation of no self-induction in human repeated-dose studies suggests a quantitatively distinct induction profile.

Enzyme induction Repeated dosing Metabolic stability

GC-MS Kovats Retention Index Enables Unambiguous Differentiation of Vinbarbital from 23 Other Barbiturates in Forensic and Toxicological Screening

Vinbarbital has been incorporated into a validated gas chromatography-mass spectrometry (GC-MS) screening procedure capable of detecting and differentiating 24 barbiturates and 13 other hypnotics in urine [1]. The method utilizes computerized GC-MS with Kovats retention indices on an SE-30 non-polar column to unambiguously identify vinbarbital among structural analogs including allobarbital, amobarbital, aprobarbital, barbital, and pentobarbital [1]. The NIST Webbook provides a reference Kovats retention index for vinbarbital on SE-30 at 200°C [2]. This analytical differentiation is essential for forensic casework where definitive compound identification is required and where structurally similar barbiturates may co-elute or produce overlapping mass spectra.

Analytical chemistry Forensic toxicology GC-MS Retention index

Vinbarbital CAS 75016-38-5: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Forensic Toxicology Reference Standard for GC-MS Barbiturate Screening Panels

Vinbarbital's established Kovats retention index and mass spectral signature, validated in a comprehensive 24-barbiturate GC-MS screening method [1], make it an essential reference standard for forensic and clinical toxicology laboratories developing or validating analytical methods. Procurement of vinbarbital enables laboratories to confirm system suitability, establish retention time windows, and verify mass spectral library matches when analyzing unknown biological specimens that may contain barbiturates. The compound's distinct chromatographic behavior prevents misidentification with more commonly encountered barbiturates such as pentobarbital or secobarbital [1].

Pharmacokinetic Modeling of Intermediate-Acting CNS Depressants

Vinbarbital's well-characterized human pharmacokinetic profile—including a mean elimination half-life of 23.5 hours [2] and high rectal bioavailability of 93% [2]—positions it as a valuable model compound for physiologically based pharmacokinetic (PBPK) modeling and comparative pharmacology studies. Researchers investigating the relationship between barbiturate structure and elimination kinetics can use vinbarbital as an intermediate-duration comparator against short-acting agents (e.g., secobarbital, 15-40 hours) and long-acting agents (e.g., phenobarbital, 80-120 hours) [3].

Repeated-Dose Toxicology Studies Requiring Stable Metabolic Clearance

The observation that vinbarbital does not exhibit metabolic self-induction upon repeated administration in humans [2] makes it suitable for repeated-dose experimental designs where time-dependent changes in clearance would confound interpretation. Unlike phenobarbital and other barbiturates known to induce hepatic microsomal enzymes [4], vinbarbital provides a more stable pharmacokinetic baseline across multi-day administration protocols. This property is advantageous for toxicology studies requiring consistent systemic exposure or for investigating drug-drug interactions where enzyme induction is an undesired variable.

Comparative Receptor Binding Studies of Barbiturate Structural Analogs

As a member of the intermediate-acting barbiturate class with a profile similar to pentobarbital [5], vinbarbital serves as a structurally distinct comparator for structure-activity relationship (SAR) studies at GABA-A receptors and other barbiturate binding sites. Its unique 5-(1-methyl-1-butenyl) substitution pattern [6] provides a different lipophilicity profile (calculated LogP approximately 1.68-1.76) [7] compared to saturated alkyl-substituted barbiturates. Procurement of vinbarbital enables side-by-side assessment of how unsaturation in the C5 substituent affects receptor binding affinity, efficacy, and duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinbarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.